molecular formula C11H18N2O B8717316 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one

2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B8717316
M. Wt: 194.27 g/mol
InChI Key: APDMVECBJSYFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of butyl, ethyl, and methyl substituents on the pyrimidine ring can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a β-diketone with an amidine or urea derivative. For example, the reaction of 2-butanone with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone to its dihydropyrimidine analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-2-one
  • 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-thione
  • 2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-amine

Uniqueness

2-butyl-5-ethyl-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of butyl, ethyl, and methyl groups can also affect its solubility, stability, and overall properties, contributing to its uniqueness in various applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-butyl-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N2O/c1-4-6-7-10-12-8(3)9(5-2)11(14)13-10/h4-7H2,1-3H3,(H,12,13,14)

InChI Key

APDMVECBJSYFER-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1)CC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3.0 g valeramidine hydrochloride, 3.47 g ethyl 2-ethylacetoacetate, and 5.8 mL triethylamine in 20 mL DMF was heated to 120° C. for 18 hours. The mixture was diluted with brine and extracted three times with ether. The combined organic material was washed with brine, was dried over MgSO4, was stripped of solvent in vacuo, and then was still flash chromatographed in 3% MeOH in CH2Cl2 to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3.0 g valeramidine hydrochloride, 3.47 g ethyl-2 ethylacetoacetate, and 5.8 mL triethylamine in 20 mL DMF was heated to 120° C. for 18 hours. The mixture was diluted with brine and extracted three times with ether. The combined organic material was washed with brine, was dried over MgSO4, was stripped of solvent in vacuo, and then was still flash chromatographed in 3% MeOH in CH2Cl2 to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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